A Guide to the Crystal Structure Analysis of 2-amino-6-nitro-1H-quinazolin-4-one: A Technical Whitepaper for Drug Development Professionals
A Guide to the Crystal Structure Analysis of 2-amino-6-nitro-1H-quinazolin-4-one: A Technical Whitepaper for Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and insights crucial for the crystal structure analysis of 2-amino-6-nitro-1H-quinazolin-4-one. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural elucidation of quinazolinone-based compounds. Quinazolinones represent a vital scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] A thorough understanding of their three-dimensional structure is paramount for rational drug design and the development of novel therapeutics.
The Significance of Structural Analysis in Quinazolinone-Based Drug Discovery
The quinazolinone core is a privileged scaffold in the development of targeted therapies.[2][3] The efficacy and selectivity of these compounds are intrinsically linked to their three-dimensional conformation and the specific intermolecular interactions they form with their biological targets. High-resolution crystal structures provide invaluable data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's overall shape. Furthermore, the analysis of the crystal packing reveals the intricate network of non-covalent interactions, such as hydrogen bonds and π-π stacking, that govern molecular recognition and binding affinity. This structural information is the bedrock of structure-activity relationship (SAR) studies, enabling the strategic modification of the molecular framework to enhance potency and optimize pharmacokinetic properties.[1]
While the crystal structure of the parent compound, 6-nitroquinazolin-4(3H)-one, has been determined,[5][6][7] this guide will focus on the analytical workflow for its 2-amino derivative, a modification known to modulate biological activity in related systems.[8]
Experimental Workflow: From Synthesis to High-Quality Crystals
The journey to an accurate crystal structure begins with the synthesis of the target compound and the subsequent growth of diffraction-quality single crystals. This is often the most challenging yet critical step in the process.[9][10]
Synthesis of 2-amino-6-nitro-1H-quinazolin-4-one
The synthesis of 2-amino-6-nitro-1H-quinazolin-4-one can be approached through several established synthetic routes for quinazolinone derivatives. A common method involves the cyclization of substituted anthranilic acids.[4][11] For the target compound, a plausible route begins with 2-amino-5-nitrobenzoic acid, which can be reacted with a suitable source of the 2-amino group, followed by cyclization.
Hypothetical Synthetic Protocol:
-
Step 1: Activation of 2-amino-5-nitrobenzoic acid. The carboxylic acid group of 2-amino-5-nitrobenzoic acid is activated, for instance, by conversion to its acid chloride or by using a coupling agent.
-
Step 2: Introduction of the 2-amino group. The activated intermediate is then reacted with a protected amine source, followed by deprotection.
-
Step 3: Cyclization. The resulting intermediate undergoes cyclization, often under thermal or acid-catalyzed conditions, to yield the 2-amino-6-nitro-1H-quinazolin-4-one product.[12]
-
Step 4: Purification. The crude product is purified by recrystallization or column chromatography to achieve the high purity necessary for successful crystallization.
Crystallization Methodologies
Growing single crystals suitable for X-ray diffraction requires a systematic approach to explore various crystallization conditions. The goal is to achieve slow precipitation from a supersaturated solution.[10][13][14]
Key Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration to the point of crystallization.[13][14]
-
Vapor Diffusion: This is a highly successful method where a solution of the compound is placed in a small, open vial inside a larger sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.[14][15] The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystal growth.
-
Solvent Layering: A less dense anti-solvent is carefully layered on top of a more dense solution of the compound. Crystals form at the interface as the two solvents slowly mix.[15]
Table 1: Common Solvents and Anti-Solvents for Crystallization of Organic Compounds
| Solvent Class | Examples | Potential Anti-Solvents |
| Polar Protic | Methanol, Ethanol, Water | Dichloromethane, Diethyl ether, Hexane |
| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Toluene, Diethyl ether, Pentane |
| Nonpolar | Toluene, Hexane, Dichloromethane | Methanol, Acetone |
It is crucial to start with a highly purified compound, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.[13]
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Once suitable crystals are obtained, the next step is to determine their three-dimensional structure using SC-XRD. This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in the crystal lattice.[9]
Data Collection and Processing
A single crystal is mounted on a goniometer and placed in a focused beam of monochromatic X-rays. The crystal is rotated, and the diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector.[9] These data are then processed to determine the unit cell parameters and the intensities of the reflections.
Structure Solution and Refinement
The collected diffraction data are used to solve the crystal structure. This involves determining the positions of the atoms within the unit cell. The initial model is then refined to improve the agreement between the calculated and observed diffraction patterns.
Experimental Protocol for SC-XRD:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a suitable support.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and placed in an X-ray diffractometer. A full sphere of diffraction data is collected.
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using least-squares methods. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
In-Depth Analysis of the Crystal Structure
The refined crystal structure provides a wealth of information that can be analyzed to understand the molecule's properties and interactions.
Molecular Geometry
The primary output of a crystal structure determination is the precise three-dimensional arrangement of atoms. This includes bond lengths, bond angles, and torsion angles. For 2-amino-6-nitro-1H-quinazolin-4-one, key features to analyze would be the planarity of the quinazolinone ring system and the orientation of the amino and nitro substituents.
Table 2: Hypothetical Crystallographic Data for 2-amino-6-nitro-1H-quinazolin-4-one
| Parameter | Value |
| Chemical Formula | C₈H₆N₄O₃ |
| Formula Weight | 206.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 15.2 |
| c (Å) | 8.1 |
| β (°) | 105.2 |
| V (ų) | 890.5 |
| Z | 4 |
| ρcalc (g/cm³) | 1.536 |
Note: These are hypothetical values for illustrative purposes, based on typical values for similar organic compounds.
Intermolecular Interactions
A detailed analysis of the crystal packing reveals the non-covalent interactions that hold the molecules together in the solid state. These interactions are also crucial for understanding molecular recognition in biological systems.
Visualization of the Crystal Packing Analysis Workflow:
Caption: Workflow for Crystal Structure Analysis and its Application in Drug Design.
Hydrogen Bonding: The presence of the amino group, the amide proton, the carbonyl oxygen, and the nitro group in 2-amino-6-nitro-1H-quinazolin-4-one suggests a high potential for the formation of a rich network of hydrogen bonds. These interactions are directional and play a significant role in determining the crystal packing. The PLATON software is an excellent tool for the automated analysis and visualization of hydrogen bonding networks.[16][17][18][19]
π-π Stacking: The aromatic quinazolinone ring system is likely to engage in π-π stacking interactions with neighboring molecules. These interactions, arising from the overlap of π-orbitals, contribute to the stability of the crystal lattice.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[20][21] The Hirshfeld surface is defined by partitioning the crystal electron density into molecular regions.[20] By mapping properties such as the normalized contact distance (d_norm) onto this surface, it is possible to identify and analyze different types of intermolecular contacts.
Visualization of Hirshfeld Surface Analysis Workflow:
Caption: Workflow for Hirshfeld Surface Analysis using CrystalExplorer.
2D Fingerprint Plots: Derived from the Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of the intermolecular contacts in the crystal.[21] These plots display the distribution of distances from the Hirshfeld surface to the nearest atom inside (d_i) and outside (d_e) the surface. Different types of interactions, such as H···H, O···H, and C···H contacts, appear as distinct regions in the plot, and their relative contributions to the overall crystal packing can be calculated.
Conclusion: From Structure to Strategy
The crystal structure analysis of 2-amino-6-nitro-1H-quinazolin-4-one provides a detailed blueprint of its three-dimensional architecture and intermolecular interactions. This information is not merely an academic exercise but a critical component of modern drug discovery. By understanding the precise structural features that govern its solid-state properties and its potential interactions with biological macromolecules, researchers can make more informed decisions in the design and optimization of next-generation quinazolinone-based therapeutics. The methodologies outlined in this guide provide a robust framework for obtaining and interpreting this vital structural data, ultimately accelerating the path from a promising lead compound to a clinically effective drug.
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Functionalization of Quinazolin-4-Ones Part 2: Reactivity of 2-Amino-3, 4, 5, or 6-Nitrobenzoic Acids with Triphenylphosphine Thiocyanate, Alkyl Isothiocyanates, and Further Derivatization Reactions. (2025). ResearchGate. [Link]
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